Dehydroformouregine Antifungal Activity vs. Botrytis cinerea: Direct Comparative Data with Co-Occurring Alkaloids
Dehydroformouregine (compound 24), along with trans-asarone (15) and piperolactam A (23), exhibited a dose-dependent antifungal effect against the phytopathogenic fungus Botrytis cinerea [1]. This provides a direct, head-to-head comparison within a single assay, demonstrating that dehydroformouregine shares a comparable antifungal efficacy range with these specific co-occurring metabolites.
| Evidence Dimension | Antifungal growth inhibition (dose-dependent effect) |
|---|---|
| Target Compound Data | Dehydroformouregine (24): >80% inhibition at up to 125 µM |
| Comparator Or Baseline | trans-Asarone (15) and piperolactam A (23): >80% inhibition at up to 125 µM |
| Quantified Difference | All three compounds achieved >80% inhibition over the 1.5-125 µM dose range |
| Conditions | In vitro antifungal assay against Botrytis cinerea |
Why This Matters
This direct comparison validates dehydroformouregine as a candidate for antifungal research and enables researchers to benchmark its performance against two well-defined compounds in the same experimental system.
- [1] Ware, I., et al. (2023). Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. International Journal of Molecular Sciences, 24(2), 1328. View Source
